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Compound of Interest

Compound Name: 2-Hydroxy-6-methylnicotinic acid

Cat. No.: B1347064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

approaches applicable to the study of 2-Hydroxy-6-methylnicotinic acid. While direct

theoretical studies on this specific molecule are limited in publicly available literature, this

document leverages data from closely related analogs, primarily 6-methylnicotinic acid, to

outline a robust framework for its computational analysis. The methodologies and findings

presented herein serve as a foundational reference for researchers engaged in the design and

development of pharmaceuticals and other bioactive molecules derived from this structural

motif.

Molecular and Physicochemical Properties
2-Hydroxy-6-methylnicotinic acid, with the chemical formula C₇H₇NO₃, is a derivative of

nicotinic acid (niacin or vitamin B3). Its structure, featuring a pyridine ring substituted with

hydroxyl, methyl, and carboxylic acid groups, suggests unique electronic and reactive

characteristics pertinent to medicinal chemistry.

Table 1: Physicochemical Properties of 2-Hydroxy-6-methylnicotinic Acid and Related

Compounds
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Property
2-Hydroxy-6-
methylnicotinic
acid

6-Methylnicotinic
acid

2,4-Dihydroxy-6-
methylnicotinic
acid

Molecular Formula C₇H₇NO₃ C₇H₇NO₂ C₇H₇NO₄

Molecular Weight 153.136 g/mol 137.14 g/mol 169.13 g/mol

CAS Number 38116-61-9 3222-47-7 846557-80-0

IUPAC Name

6-methyl-2-oxo-1,2-

dihydropyridine-3-

carboxylic acid

6-methylpyridine-3-

carboxylic acid

4-hydroxy-6-methyl-2-

oxo-1H-pyridine-3-

carboxylic acid

Theoretical and Computational Studies: A
Framework Based on Analogs
In the absence of extensive dedicated computational studies on 2-Hydroxy-6-methylnicotinic
acid, a robust understanding of its electronic and structural properties can be extrapolated from

theoretical analyses of its close analog, 6-methylnicotinic acid.

Computational Methodology
Theoretical calculations for nicotinic acid derivatives are typically performed using Density

Functional Theory (DFT), which offers a favorable balance between accuracy and

computational expense for organic molecules.

Experimental Protocol: Quantum Chemical Calculations

A typical computational workflow for analyzing nicotinic acid derivatives involves the following

steps:

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy

conformation. The X-ray diffraction data of the compound, if available, can be used as a

starting point for the optimization.

Method and Basis Set Selection: A common and effective combination for this class of

molecules is the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-
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Yang-Parr correlation functional) and a 6-311+G(d,p) basis set.

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are

calculated to confirm that the optimized structure corresponds to a true energy minimum

(i.e., no imaginary frequencies) and to aid in the interpretation of experimental infrared (IR)

and Raman spectra.

Calculation of Molecular Properties: A range of electronic and structural properties are then

computed, including:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial

for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO

energy gap provides insight into the molecule's stability.

Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing

the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Dipole Moment and Polarizability: These properties describe the molecule's response to

an external electric field.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate charge

delocalization and hyperconjugative interactions within the molecule.

Software: All calculations are typically performed using a quantum chemistry software

package such as Gaussian.
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Caption: A generalized workflow for the DFT-based theoretical analysis of organic molecules.

Key Theoretical Descriptors for 6-Methylnicotinic Acid
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Studies on 6-methylnicotinic acid have provided valuable quantitative data that can serve as a

benchmark for theoretical investigations into 2-Hydroxy-6-methylnicotinic acid.

Table 2: Calculated Properties of 6-Methylnicotinic Acid

Property Calculated Value

Optimized Geometry Non-planar skeleton

HOMO Energy Data not explicitly provided in abstracts

LUMO Energy Data not explicitly provided in abstracts

HOMO-LUMO Energy Gap
A key parameter for understanding molecular

activity

Dipole Moment Calculated value available in full studies

Mean Polarizability ‹α› 95.953 a.u.

First Static Hyperpolarizability (β) Calculated value available in full studies

Note: Specific energy values for HOMO, LUMO, and dipole moment are typically found within

the body of the full research articles and are not always present in the abstracts.

Structural Insights from X-ray Crystallography
Experimental data from single-crystal X-ray diffraction of 6-methylnicotinic acid reveals

important structural features that can be compared with computationally optimized geometries.

Table 3: Crystallographic Data for 6-Methylnicotinic Acid
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a 3.8788(8) Å

b 13.634(3) Å

c 6.1094(12) Å

β 90.51(3)°

Molecular Geometry
All non-H atoms are nearly coplanar (r.m.s.

deviation = 0.0087 Å)

Intermolecular Interactions O—H···N hydrogen bonding and π–π stacking

The crystal structure is stabilized by intermolecular O-H--N and C-H--O hydrogen bonds. The

observation of a nearly planar structure in the crystalline state provides a valuable reference for

validating the results of gas-phase geometry optimizations from DFT calculations.

Vibrational Analysis
A combination of experimental spectroscopic data and quantum chemical calculations allows

for a detailed assignment of the vibrational modes of the molecule.

Experimental Protocol: Vibrational Spectroscopy and Analysis

Experimental Spectra: Record the Fourier-Transform Infrared (FTIR) and FT-Raman spectra

of the compound.

Theoretical Spectra: Calculate the harmonic vibrational frequencies using DFT (e.g., at the

B3LYP/6-311+G(d,p) level).

Scaling: The calculated frequencies are often systematically higher than the experimental

ones due to the harmonic approximation. They are typically scaled by an appropriate factor

to improve agreement with the experimental data.
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Potential Energy Distribution (PED) Analysis: Perform a PED analysis to determine the

contribution of different internal coordinates (bond stretching, angle bending, etc.) to each

normal mode of vibration. This allows for a precise and unambiguous assignment of the

observed spectral bands.

For 6-methylnicotinic acid, a good agreement between experimental and calculated vibrational

modes has been observed, validating the computational approach.

Conclusion and Future Directions
The theoretical study of 2-Hydroxy-6-methylnicotinic acid can be effectively approached

using the computational methodologies that have been successfully applied to its close analog,

6-methylnicotinic acid. Density Functional Theory calculations, particularly at the B3LYP/6-

311+G(d,p) level of theory, provide a powerful tool for investigating its structural, electronic, and

vibrational properties.

Future research should focus on performing these detailed theoretical calculations specifically

for 2-Hydroxy-6-methylnicotinic acid. This would involve:

A thorough conformational analysis to identify the most stable isomer(s).

Calculation of a full set of molecular properties and comparison with the data for 6-

methylnicotinic acid to understand the electronic effects of the additional hydroxyl group.

Simulation of its reactivity and potential interactions with biological targets through molecular

docking and dynamics studies.

By combining the computational framework outlined in this guide with experimental validation,

a deeper understanding of the physicochemical properties and potential applications of 2-
Hydroxy-6-methylnicotinic acid can be achieved, thereby supporting its development in

pharmaceutical and materials science.

To cite this document: BenchChem. [Theoretical Exploration of 2-Hydroxy-6-methylnicotinic
Acid: A Computational Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347064#theoretical-studies-on-2-hydroxy-6-
methylnicotinic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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